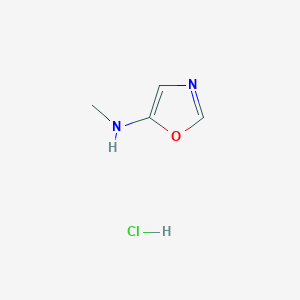

N-Methyloxazol-5-amine hydrochloride

Description

Significance of Oxazole (B20620) Derivatives in Heterocyclic Chemistry Research

Heterocyclic compounds, particularly those containing nitrogen and oxygen atoms, are a vital class of molecules in medicinal chemistry. tandfonline.comtandfonline.com The oxazole nucleus, a five-membered aromatic ring containing both nitrogen and oxygen, has garnered significant attention from researchers. tandfonline.comnih.gov This interest stems from the ability of the oxazole ring to engage with a variety of enzymes and receptors in biological systems through diverse non-covalent interactions. tandfonline.comresearchgate.net

The versatility of the oxazole scaffold has led to its incorporation into a vast number of compounds with a broad spectrum of biological activities. rsc.org Researchers have successfully developed oxazole derivatives as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antidiabetic agents. tandfonline.comresearchgate.net The oxazole ring can be considered a valuable "bioisostere," capable of mimicking other chemical groups to enhance pharmacological properties like potency, selectivity, and metabolic stability. rsc.org This has solidified the oxazole motif as a privileged platform for the discovery and development of new therapeutic agents. nih.govrsc.org The continuous exploration of oxazole derivatives aims to identify novel chemical scaffolds with high bioactivity and low toxicity. researchgate.netrsc.org

N-Substituted Amines and their Role as Synthetic Intermediates

Amines, organic compounds derived from ammonia, are fundamental building blocks in organic synthesis. universalclass.comlibretexts.org N-substituted amines, where one or more hydrogen atoms on the nitrogen are replaced by organic groups, are particularly important as synthetic intermediates. fiveable.me These compounds serve as nucleophiles, reacting with a variety of electrophiles to form more complex molecules. universalclass.com The nomenclature "N-" is used to specify that a substituent is located on the nitrogen atom. universalclass.comlibretexts.org

The presence of substituents on the nitrogen atom significantly influences the amine's reactivity, basicity, and physical properties. fiveable.me This allows for the fine-tuning of a molecule's characteristics for specific applications in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. fiveable.me N-substituted amines are crucial in the construction of amides, amidines, and other nitrogen-containing functional groups that are prevalent in biologically active compounds. fiveable.menih.gov The ability to introduce various substituents onto the nitrogen atom provides a powerful tool for creating diverse molecular structures and libraries of compounds for screening purposes. fiveable.me

Overview of Research Trajectories for N-Methyloxazol-5-amine Hydrochloride

While specific, large-scale research dedicated exclusively to N-Methyloxazol-5-amine hydrochloride is not extensively documented in publicly available literature, its structure allows for informed predictions about its potential applications. As a functionalized oxazole, it is a prime candidate for use as a building block in medicinal chemistry and materials science.

The primary research trajectory for this compound is likely as a synthetic intermediate for the creation of more complex molecules. The presence of a secondary amine (the N-methylamino group) provides a reactive site for further chemical modification. This group can undergo acylation, alkylation, and other reactions to attach larger and more diverse molecular fragments. For instance, it could be used in the synthesis of N-substituted-2-amino-2-oxazolines, a class of compounds that has been investigated for pharmacological activity. nih.gov

The hydrochloride form of the compound indicates that it is prepared and stored as a salt, a common practice for amines to improve their stability and handling characteristics. Researchers in drug discovery would likely utilize N-Methyloxazol-5-amine hydrochloride to generate libraries of novel oxazole derivatives. These libraries could then be screened against various biological targets to identify new lead compounds for drug development programs.

Interactive Data Table: Physicochemical Properties of N-Methyloxazol-5-amine Hydrochloride

Note: The following data is representative and calculated based on the chemical structure, as extensive experimental data is not widely published.

| Property | Value |

| Molecular Formula | C₄H₇ClN₂O |

| Molecular Weight | 134.57 g/mol |

| Appearance | Likely an off-white to pale crystalline solid |

| Solubility | Expected to be soluble in water and polar organic solvents |

| pKa (Conjugate Acid) | Estimated to be in the range of 6-7 |

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methyl-1,3-oxazol-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O.ClH/c1-5-4-2-6-3-7-4;/h2-3,5H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTSLWMSLJUXJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=CO1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Preparation Strategies for N Methyloxazol 5 Amine Hydrochloride

Direct Synthetic Routes to N-Methyloxazol-5-amine Hydrochloride

Direct synthetic methods focus on constructing the N-methyloxazol-5-amine framework from acyclic or simpler cyclic precursors in a convergent manner.

Approaches Involving Acyl Chloride Reactants and N-Methylated Amines

The reaction between acyl chlorides and amines is a cornerstone of amide synthesis, a key step in several oxazole (B20620) formation pathways. rsc.orglibretexts.org In the context of N-Methyloxazol-5-amine synthesis, this strategy involves the acylation of an N-methylated amine precursor. A prominent example is the Robinson-Gabriel synthesis, which utilizes the cyclization and dehydration of an α-acylamino ketone to form the oxazole ring. pharmaguideline.compitt.edu

A plausible pathway begins with the N-acylation of an N-methylated α-amino ketone using a suitable acyl chloride. The resulting N-methyl-N-acyl-α-amino ketone intermediate contains all the necessary atoms for the oxazole core. Subsequent treatment with a dehydrating agent, such as sulfuric acid or phosphorus pentachloride, induces cyclization to furnish the 5-substituted oxazole ring. pharmaguideline.com The initial reaction between the acyl chloride and the N-methylated amine proceeds via a nucleophilic addition-elimination mechanism, forming the critical amide bond that facilitates the subsequent ring closure. libretexts.org

Table 1: Illustrative Robinson-Gabriel Type Synthesis

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

|---|---|---|---|

| N-methyl-α-amino ketone | Acyl Chloride | 1. Base (e.g., Pyridine) | N-methyl-N-acyl-α-amino ketone |

Nucleophilic Addition-Elimination Pathways in Oxazole Ring Formation

The formation of the oxazole ring itself is a classic example of a nucleophilic addition-elimination pathway. In many syntheses, the process begins with the nucleophilic attack of an oxygen or nitrogen atom on a carbonyl group to form a tetrahedral intermediate. pharmaguideline.com For instance, in the Robinson-Gabriel synthesis, the amide oxygen of the α-acylamino ketone acts as the nucleophile, attacking one of the ketone's carbonyl carbons (or a derivative thereof).

This initial intramolecular nucleophilic attack leads to a cyclic hemiaminal-like intermediate. The subsequent elimination of a water molecule (dehydration) is the final step that drives the formation of the stable, aromatic oxazole ring. pharmaguideline.com The efficiency of this cyclodehydration step is often enhanced by strong acids or dehydrating agents that protonate the hydroxyl group, converting it into a better leaving group (water). pharmaguideline.com This fundamental mechanism underpins various named reactions for oxazole synthesis.

Condensation Reactions with Amines and Carbonyl Compounds for Amine Formation

Condensation reactions, which unite two molecules with the loss of a smaller molecule like water, are pivotal in forming C-N bonds. libretexts.orglibretexts.org This strategy can be employed to introduce the N-methylamino group onto a pre-formed oxazole precursor containing a carbonyl group at the 5-position.

In this approach, an oxazole-5-carbaldehyde (B39315) or a 5-keto-oxazole derivative would serve as the starting material. The reaction of this carbonyl compound with methylamine (B109427) would initially form a hemiaminal intermediate, which then dehydrates to yield an N-methylimine (a Schiff base). This imine can then be reduced to the target N-methyloxazol-5-amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. This two-step sequence of condensation followed by reduction is a widely used method for amine synthesis known as reductive amination.

Table 2: Reductive Amination Approach

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

|---|---|---|---|

| Oxazole-5-carbaldehyde | Methylamine | 1. Formation of imine (mild acid catalyst) | N-Methyloxazol-5-amine |

In Situ Formation and Isolation as Hydrochloride Salts

Following the chemical reactions that form the N-methyloxazol-5-amine base, the product exists within a mixture of solvents, unreacted starting materials, and by-products. The isolation and purification of the target compound often involve its conversion into a hydrochloride salt. This is advantageous because amine hydrochlorides are typically crystalline solids that are more stable and easier to handle than the free base, which may be an oil or a less stable solid.

The process involves working up the reaction mixture, which may include extraction and drying of the organic phase containing the free amine. The crude amine is then dissolved in a suitable organic solvent, such as diethyl ether, ethyl acetate, or isopropanol (B130326). A solution of hydrogen chloride (HCl) in a solvent (e.g., HCl in ether) is then added, or anhydrous HCl gas is bubbled through the solution. youtube.com This results in the protonation of the basic nitrogen atom of the amine, causing the N-Methyloxazol-5-amine hydrochloride salt to precipitate out of the solution. The solid salt can then be collected by filtration, washed with a cold solvent to remove impurities, and dried. This method provides an effective means of purification. acs.org

Precursor-Based Synthesis of N-Methyloxazol-5-amine Architectures

An alternative to direct synthesis is to modify an existing heterocyclic scaffold that already contains the core oxazole ring structure.

Derivatization of Oxazol-5-amine (B1259359) and Related Heterocyclic Scaffolds

This strategy begins with a readily available precursor, oxazol-5-amine. The synthetic challenge is then reduced to the specific N-methylation of the amino group at the 5-position. The direct methylation of the primary amine can be achieved using various methylating agents.

A common method involves reacting oxazol-5-amine with a methyl halide, such as methyl iodide (CH₃I), in the presence of a non-nucleophilic base. The base, such as potassium carbonate or triethylamine (B128534), deprotonates the primary amine, increasing its nucleophilicity and facilitating the attack on the methyl halide. Care must be taken to control the stoichiometry to minimize over-methylation, which could lead to the formation of a quaternary ammonium (B1175870) salt. This approach is analogous to the derivatization of other amino-heterocycles, where existing amino groups are modified to produce a range of analogues. nih.gov

Table 3: N-Methylation of a Precursor

| Reactant | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| Oxazol-5-amine | Methyl Iodide (CH₃I) | K₂CO₃ | Acetonitrile | N-Methyloxazol-5-amine |

Reductive Amination Strategies for N-Methylation

Reductive amination is a highly versatile and widely employed method for the N-alkylation of amines, offering a more controlled alternative to direct alkylation with alkyl halides. masterorganicchemistry.comyoutube.com This process is particularly effective for the synthesis of N-methylamines from primary or secondary amine precursors. nih.gov The reaction typically proceeds in two conceptual steps within a single pot: the formation of an imine or iminium ion, followed by its immediate reduction to the corresponding amine. libretexts.org

For the N-methylation of an oxazol-5-amine, the reaction would involve treating the primary amine with a C1 source, most commonly formaldehyde (B43269) or its polymer equivalent, paraformaldehyde. nih.gov This initial reaction, often catalyzed by a small amount of acid, forms a transient iminium ion intermediate. youtube.com This electrophilic intermediate is then reduced in situ by a suitable reducing agent to yield the N-methylated product. masterorganicchemistry.comyoutube.com

A variety of reducing agents can be employed, with their choice depending on the specific substrate and desired reaction conditions. Sodium cyanoborohydride (NaBH₃CN) is a particularly useful reagent as it is mild and chemoselective, capable of reducing the iminium ion in the presence of the starting aldehyde, thus preventing the reduction of the carbonyl source itself. masterorganicchemistry.comlibretexts.org Other common reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is also mild and effective, and stronger reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd/C). youtube.comorganic-chemistry.org

Recent advancements have introduced more sustainable catalysts. For instance, an iron-based catalyst (Fe₂O₃/NGr@C) has been successfully used for the reductive methylation of various amines using paraformaldehyde, offering a low-toxicity and easily separable heterogeneous option. nih.gov

| Reagent System | Description | Key Features |

| Formaldehyde / NaBH₃CN | A one-pot reaction where the amine and formaldehyde form an iminium ion, which is selectively reduced. masterorganicchemistry.com | Mild conditions; avoids over-alkylation; selective for iminium over carbonyl. |

| Formaldehyde / NaBH(OAc)₃ | A widely used, mild, and general method for reductive amination of various aldehydes and ketones. organic-chemistry.org | Non-toxic byproducts; commercially available; effective for a broad range of substrates. |

| Formaldehyde / H₂ / Catalyst (e.g., Pd/C) | Catalytic hydrogenation of the in situ-formed iminium ion. | Can be highly efficient, but may affect other reducible functional groups in the molecule. youtube.com |

| Paraformaldehyde / Fe₂O₃/NGr@C | A heterogeneous iron-catalyzed reductive amination. nih.gov | Low toxicity; catalyst is easily removed by filtration; aligns with green chemistry principles. nih.gov |

Conversion from Amine Hydrochlorides to Free Amines and Subsequent N-Alkylation

The synthesis of N-Methyloxazol-5-amine often starts from its hydrochloride salt. To perform N-alkylation, the primary amine must first be liberated from its salt form. This is a standard acid-base reaction achieved by treating the amine hydrochloride with a suitable base. Common choices include inorganic bases like sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium bicarbonate (NaHCO₃), or organic bases such as triethylamine (Et₃N). The free amine can then be extracted into an organic solvent and isolated or used directly in the subsequent step.

Once the free oxazol-5-amine is obtained, classical N-alkylation can be performed via a nucleophilic aliphatic substitution (S_N2) reaction. libretexts.org This involves treating the amine with an alkylating agent, such as an alkyl halide. wikipedia.org For N-methylation, methyl iodide (CH₃I) or dimethyl sulfate (B86663) are traditionally used.

However, this direct alkylation method suffers from a significant drawback: over-alkylation. wikipedia.orgmasterorganicchemistry.com The product of the initial reaction, a secondary amine (N-methyloxazol-5-amine), is often more nucleophilic than the starting primary amine. masterorganicchemistry.com Consequently, it can compete with the starting material for the alkylating agent, leading to the formation of an undesired tertiary amine and, subsequently, a quaternary ammonium salt. libretexts.orgwikipedia.org This results in a mixture of products that can be difficult to separate, often leading to low yields of the desired secondary amine. wikipedia.org For this reason, reductive amination is generally considered a superior method for controlled mono-N-alkylation. masterorganicchemistry.com

Stereoselective and Chiral Synthesis Approaches

Strategies for Enantioselective N-Methylation of Oxazol-5-amines

Achieving enantioselectivity in the N-methylation of a pre-existing chiral oxazol-5-amine presents a considerable synthetic challenge. The goal is to introduce a methyl group onto the nitrogen atom in a way that either preserves the existing stereochemistry or creates a new chiral center with high selectivity. One advanced strategy involves the use of chiral catalysts. For example, in related systems, nickel(II)–N,N′-dioxide complexes have been used as catalysts in asymmetric reactions to produce 2,5-disubstituted oxazole derivatives in highly enantioenriched forms. rsc.org Such catalytic systems could potentially be adapted to guide the approach of a methylating agent to one face of the amine.

Another conceptual approach is derived from the synthesis of N-methyl amino acids, which can proceed through a 5-oxazolidinone (B12669149) intermediate. researchgate.net In this strategy, a chiral amino acid is first cyclized with formaldehyde to form an oxazolidinone ring. This locks the stereocenter. Subsequent reductive ring-opening with a reagent like triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA) cleaves the ring and simultaneously methylates the nitrogen, yielding the N-methylated product. researchgate.net This strategy provides a template for how a chiral auxiliary or a temporary ring structure can be used to control stereochemistry during N-methylation.

Control of Stereochemistry in Multicomponent Reactions Leading to Oxazole Derivatives

Instead of modifying a pre-formed oxazole, stereochemistry can be incorporated during the construction of the oxazole ring itself. Multicomponent reactions (MCRs) are powerful tools for building complex molecules like oxazoles from simple precursors in a single step. researchgate.netresearchgate.net Controlling the stereochemistry in these reactions is a key area of research.

One method involves the cyclization of intermediates where the stereochemistry is directed by the geometry of the starting materials. For instance, the cyclization of allylic trichloroacetimidates can afford trans-4,5-dihydro-l,3-oxazoles with high stereoselectivity. iupac.org The stereochemical outcome is dictated by the tendency of the reaction to proceed through a transition state that minimizes steric interactions among substituents. iupac.org These oxazoline (B21484) intermediates can then be further processed to yield the desired oxazole derivatives.

N-Heterocyclic Carbene (NHC) catalysis represents another advanced strategy. NHC-catalyzed enantioselective [3+3] annulation reactions between alkynyl aldehydes and diketoesters have been developed to produce chiral dihydropyranones. nih.gov These intermediates can then undergo further transformations, demonstrating how organocatalysis can be used to set stereocenters during the formation of heterocyclic systems that could serve as precursors to chiral oxazoles. nih.gov

| Strategy | Description | Stereochemical Outcome | Reference |

| Electrophile-Promoted Cyclization | Cyclization of unsaturated trichloroacetimidates containing an internal nucleophile. | Preferential formation of trans-4,5-dihydro-l,3-oxazoles from terminal double bonds. | iupac.org |

| Asymmetric Catalysis | Use of chiral metal complexes (e.g., Ni(II)–N,N′-dioxide) in reactions involving oxazole precursors. | Highly enantioenriched 2,5-disubstituted oxazole derivatives (up to >99% ee). | rsc.org |

| NHC-Catalyzed Annulation | Enantioselective [3+3] annulation of alkynyl aldehydes and 2,4-diketoesters. | Formation of chiral dihydropyranone intermediates that can be converted to other functional molecules. | nih.gov |

Green Chemistry Methodologies in Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ijpsonline.comijpsonline.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like oxazoles.

Catalyst-Free Approaches

A significant goal in green synthesis is the development of catalyst-free reactions, which simplifies product purification and avoids the use of potentially toxic or expensive (often metal-based) catalysts. nih.gov While many N-alkylation reactions rely on catalysts, catalyst- and base-free methods have been reported for analogous heterocyclic systems. acs.org For example, the specific N-alkylation of 2-hydroxypyridines has been achieved by simply reacting them with organohalides under neat conditions, without any catalyst or base. acs.org This type of reaction could potentially be adapted for the N-methylation of oxazol-5-amines, representing a significant step towards a greener synthesis.

Furthermore, multicomponent reactions can sometimes be designed to proceed without a catalyst. The synthesis of complex amidinomaleimides has been achieved through a one-pot, three-component reaction of secondary amines, aldehydes, and azidomaleimides under mild, catalyst-free conditions. nih.gov The development of similar catalyst-free MCRs for oxazole synthesis is an active area of research. Other green approaches, such as performing reactions under solvent-free conditions or using ultrasound irradiation, also contribute to more sustainable synthetic routes for oxazole derivatives. mdpi.comnih.govacs.org

Use of Environmentally Benign Solvents and Reaction Conditions

The paradigm of modern chemical synthesis is increasingly shifting towards sustainability, with a strong emphasis on the use of environmentally benign solvents and reaction conditions. nih.gov In the context of the synthesis of N-Methyloxazol-5-amine hydrochloride, this involves the selection of solvents that are non-toxic, renewable, and have a minimal environmental footprint, coupled with reaction conditions that are energy-efficient. umb.edu

Traditional organic syntheses often rely on volatile and hazardous organic solvents. However, green chemistry principles advocate for their replacement with safer alternatives. taylorfrancis.com Water, for instance, stands out as an ideal solvent for many chemical reactions due to its non-toxicity, non-flammability, and abundance. mdpi.com Research into the synthesis of various heterocyclic compounds has demonstrated the feasibility and benefits of aqueous reaction media, often leading to simplified work-up procedures and reduced waste generation. umb.edumdpi.com

Another approach gaining traction is the use of bio-based solvents, which are derived from renewable resources such as biomass. nih.gov These solvents can be viable alternatives to petroleum-based ones, contributing to a more sustainable chemical industry. The development of solvent-free reaction conditions represents another significant advancement, eliminating the need for a solvent altogether and thereby reducing waste and potential environmental contamination. nih.govtaylorfrancis.com

In addition to the choice of solvent, the reaction conditions play a crucial role in the environmental impact of a synthesis. The use of microwave irradiation or ultrasonic-mediated techniques can often reduce reaction times and energy consumption compared to conventional heating methods. umb.edubepls.com Furthermore, employing catalytic amounts of reagents instead of stoichiometric quantities can significantly minimize waste. primescholars.com The development of recyclable catalysts further enhances the green credentials of a synthetic process. bepls.com

The following table outlines some potential environmentally benign solvents that could be explored for the synthesis of N-Methyloxazol-5-amine hydrochloride, along with their key properties.

| Solvent | Key Properties | Rationale for Use in Green Synthesis |

| Water | Non-toxic, non-flammable, readily available, high specific heat | Excellent for many reactions, simplifies work-up, reduces environmental impact. umb.edumdpi.com |

| Ethanol (B145695) | Bio-based, biodegradable, low toxicity | A greener alternative to many traditional organic solvents. bepls.com |

| Polyethylene Glycol (PEG) | Non-toxic, biodegradable, recyclable, can act as a phase-transfer catalyst | Can facilitate reactions and be recovered and reused, reducing waste. bepls.com |

| Supercritical CO₂ | Non-toxic, non-flammable, readily available, tunable solvent properties | An excellent green solvent that leaves no residue upon depressurization. |

| Ionic Liquids | Low volatility, high thermal stability, tunable properties | Can be designed to be task-specific and are often recyclable. |

By focusing on these green alternatives, the synthesis of N-Methyloxazol-5-amine hydrochloride can be aligned with the principles of sustainable chemistry, minimizing its environmental impact.

Atom Economy and Waste Minimization in N-Methyloxazol-5-amine Hydrochloride Synthesis

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting the atoms of the reactants into the desired product. jocpr.comwikipedia.org It provides a critical metric for assessing the "greenness" of a synthetic route, with the ideal being 100% atom economy, where all the atoms from the starting materials are incorporated into the final product, generating no waste. primescholars.comwikipedia.org

The calculation for percent atom economy is as follows:

% Atom Economy = (Molecular Weight of the Desired Product / Sum of Molecular Weights of All Reactants) x 100 wikipedia.org

A high atom economy signifies a more sustainable process as it leads to the minimization of byproducts and waste, which in turn reduces the economic and environmental costs associated with waste disposal. wikipedia.org It is important to distinguish atom economy from reaction yield; a reaction can have a high yield but a low atom economy if it produces a significant amount of waste products. scranton.edu

In the context of synthesizing N-Methyloxazol-5-amine hydrochloride, achieving a high atom economy would involve the careful design of the synthetic pathway. Reaction types that are inherently atom-economical, such as addition and rearrangement reactions, would be favored over substitution and elimination reactions, which generate stoichiometric byproducts. primescholars.com For instance, a hypothetical synthesis of N-Methyloxazol-5-amine could be designed to proceed through a cycloaddition reaction, which is known for its high atom economy. primescholars.com

To illustrate, let's consider a hypothetical reaction for the formation of the core oxazole ring structure.

| Reactant A (Hypothetical) | Reactant B (Hypothetical) | Product (N-Methyloxazol-5-amine) | Byproduct | % Atom Economy |

| Formula: C₃H₅NO | Formula: CH₅N | Formula: C₄H₆N₂O | None (in an ideal cycloaddition) | 100% |

| MW: 71.08 g/mol | MW: 31.06 g/mol | MW: 102.14 g/mol |

Note: The above table is a hypothetical illustration of an ideal atom-economical reaction.

Reaction Mechanisms and Chemical Transformations of N Methyloxazol 5 Amine Hydrochloride

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the methylamino group makes it a potent nucleophile, capable of participating in a wide array of bond-forming reactions. byjus.com

The secondary amine of N-Methyloxazol-5-amine readily undergoes acylation when treated with various acylating agents, such as acyl chlorides or anhydrides, to yield the corresponding N-acyl-N-methyloxazol-5-amine (a tertiary amide). masterorganicchemistry.com This reaction is a classic example of nucleophilic acyl substitution. The process typically involves the attack of the amine's lone pair on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). masterorganicchemistry.com To facilitate the reaction, a non-nucleophilic base is often added to neutralize the HCl byproduct.

Alternatively, carboxylic acids can be coupled directly with the amine using dehydrating agents like N,N'-dicyclohexylcarbodiimide (DCC). masterorganicchemistry.com This method is particularly useful for sensitive substrates as it proceeds under mild conditions. masterorganicchemistry.com

| Acylating Agent | Product | Typical Conditions |

| Acetyl Chloride | N-(oxazol-5-yl)-N-methylacetamide | Anhydrous solvent, base (e.g., triethylamine) |

| Benzoic Anhydride | N-benzoyl-N-methyloxazol-5-amine | Mild heating, optional catalyst |

| Carboxylic Acid + DCC | N-acyl-N-methyloxazol-5-amine | Room temperature, solvent (e.g., DCM) |

The reaction of amines with aldehydes and ketones is a fundamental transformation in organic chemistry. pressbooks.pub Primary amines react to form imines (compounds with a C=N double bond). libretexts.org However, N-Methyloxazol-5-amine, as a secondary amine, reacts with aldehydes and ketones to form enamines. libretexts.org

The mechanism begins with the nucleophilic attack of the secondary amine on the carbonyl carbon, forming a zwitterionic intermediate. youtube.com Proton transfer leads to a neutral carbinolamine. libretexts.orglibretexts.org Under acidic catalysis (optimally at a pH of 4-5), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.orgchemistrysteps.com The lone pair on the nitrogen then expels the water molecule, forming a positively charged iminium ion. libretexts.orgyoutube.com Since there is no proton on the nitrogen to eliminate, a proton is removed from an adjacent carbon (the α-carbon), yielding the neutral enamine product. libretexts.orgyoutube.com These enamines are useful synthetic intermediates.

| Carbonyl Compound | Iminium Ion Intermediate | Final Enamine Product |

| Acetone | N-methyl-N-(prop-1-en-2-yl)oxazol-5-iminium | N-methyl-N-(prop-1-en-2-yl)oxazol-5-amine |

| Cyclohexanone | N-cyclohex-1-en-1-yl-N-methyloxazol-5-iminium | N-(cyclohex-1-en-1-yl)-N-methyloxazol-5-amine |

| Benzaldehyde | N-benzylidene-N-methyloxazol-5-iminium | N-methyl-N-(1-phenylvinyl)oxazol-5-amine* |

| Product depends on the position of the α-proton. |

The nitrogen center of N-Methyloxazol-5-amine can be further alkylated. Using alkyl halides, the secondary amine can be converted into a tertiary amine. If the resulting tertiary amine is treated with another equivalent of an alkylating agent, a quaternary ammonium (B1175870) salt is formed.

A more sustainable and atom-economical method for N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents in the presence of a metal catalyst. nih.gov Catalysts based on manganese, iridium, and ruthenium have proven effective for this transformation. nih.govnih.gov This process avoids the use of stoichiometric amounts of harmful alkyl halides. nih.gov For instance, N-methylation using methanol (B129727) can be achieved under mild conditions with specific manganese pincer complexes. nih.gov

| Alkylating Agent | Product | Catalyst/Conditions |

| Methyl Iodide | N,N-dimethyloxazol-5-amine | Base, solvent |

| Benzyl Bromide | N-benzyl-N-methyloxazol-5-amine | Base, solvent |

| Methanol | N,N-dimethyloxazol-5-amine | Manganese pincer complex, heat nih.gov |

| Benzyl Alcohol | N-benzyl-N-methyloxazol-5-amine | Iridium(III) complex, base, heat nih.gov |

Modern cross-coupling reactions offer powerful tools for constructing complex molecules. The nucleophilic amine of N-Methyloxazol-5-amine can participate in palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination, to create extended molecular systems.

A more advanced strategy is the aminative Suzuki-Miyaura coupling, which incorporates an amine between two fragments that would typically form a C-C bond. snnu.edu.cnnih.gov This three-component reaction involves an aryl halide, an organoboron compound, and an electrophilic amination reagent in the presence of a specialized palladium catalyst. snnu.edu.cn By employing N-Methyloxazol-5-amine as the amine component, it is conceivable to synthesize complex diaryl amine structures where the oxazole (B20620) moiety is centrally positioned, effectively uniting the Suzuki-Miyaura and Buchwald-Hartwig reaction pathways. snnu.edu.cn Similarly, the Heck reaction, which typically forms C-C bonds, has variations like the amino-Heck reaction where a nitrogen-carbon bond is formed. wikipedia.org

| Reaction Type | Coupling Partners | Resulting Structure |

| Buchwald-Hartwig Amination | Aryl Halide | N-aryl-N-methyloxazol-5-amine |

| Aminative Suzuki-Miyaura Coupling | Aryl Halide, Arylboronic Acid | N-aryl-N-methyloxazol-5-amine derivative snnu.edu.cn |

| Amino-Heck Reaction | Unsaturated Halide, Alkene | Substituted alkene with an attached oxazole-amine moiety wikipedia.org |

Electrophilic Reactivity of the Oxazole Ring System

The oxazole ring is an electron-rich aromatic heterocycle. The presence of the powerful electron-donating methylamino group at the C5 position further activates the ring towards electrophilic substitution. byjus.com

The N-methylamino group at C5 is a strong activating group and directs incoming electrophiles to the ortho and para positions. byjus.com In the context of the oxazole ring, the position ortho to the C5-amine is C4. The position para would conceptually be C2. In five-membered aromatic heterocycles, electrophilic attack generally occurs at the position adjacent to the heteroatom (C2 or C5 for the oxygen atom) to allow for better resonance stabilization of the intermediate cation. youtube.com

Given the strong activating effect of the C5-amino group, electrophilic attack is highly favored at the C4 position. nih.gov If the C4 position is blocked, substitution may occur at the C2 position. The precise regioselectivity can be influenced by the nature of the electrophile and the reaction conditions. Recyclization of 5-aminooxazoles can also occur under both nucleophilic and electrophilic conditions, leading to different heterocyclic systems. nih.gov

| Electrophilic Reagent | Electrophile | Predicted Major Product |

| Br₂/FeBr₃ | Br⁺ | 4-bromo-N-methyloxazol-5-amine |

| HNO₃/H₂SO₄ | NO₂⁺ | 4-nitro-N-methyloxazol-5-amine |

| SO₃/H₂SO₄ | SO₃ | N-methyloxazol-5-amine-4-sulfonic acid |

| Acyl Chloride/AlCl₃ | RCO⁺ | 4-acyl-N-methyloxazol-5-amine |

Ring-Opening and Ring-Closing Reactions Involving the Oxazole Moiety

The oxazole ring is a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom. While generally stable, the oxazole moiety can participate in ring-opening and ring-closing reactions under specific conditions, often facilitated by the presence of substituents and the reaction environment.

Ring-opening reactions of oxazoles can be initiated by various stimuli, including heat, light, or chemical reagents. For instance, in related systems, the presence of an amine substituent can influence the electron density of the ring, potentially affecting its susceptibility to nucleophilic or electrophilic attack that could lead to ring cleavage. A common pathway for the transformation of related heterocyclic systems involves a ring-opening/ring-closing cascade. bohrium.com This type of reaction can be selectively induced, for example, by an aliphatic primary amine, proceeding through a sequence of intermediates. bohrium.com While specific studies on N-Methyloxazol-5-amine hydrochloride are not prevalent, analogous reactions in similar systems, such as N-cyclopropyl-amides, demonstrate ring-opening rearrangements in the presence of a Lewis acid like aluminum chloride (AlCl₃). rsc.orgresearchgate.net Such reactions can proceed through intermediates like aziridines, leading to the formation of different products. rsc.orgresearchgate.net

Ring-closing reactions, conversely, are fundamental to the synthesis of the oxazole ring itself. The formation of the oxazole or related isoxazole (B147169) ring often involves the cyclization of an open-chain precursor. A general method for synthesizing substituted 1,2-oxazoles involves the reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride. nih.gov This process highlights the construction of the heterocyclic ring from acyclic starting materials. nih.gov Another example is the intramolecular nucleophilic substitution that leads to the formation of 4,5-dihydroisoxazoles, where an oximate ion attacks an electrophilic carbon, displacing a leaving group to form the ring. researchgate.net

The interplay between ring-opening and ring-closing reactions allows for the transformation of one heterocyclic system into another, providing pathways to novel molecular architectures.

Rearrangement Pathways in Oxazole Chemistry

Rearrangement reactions are a key feature of oxazole chemistry, enabling the conversion of the oxazole ring into other isomeric heterocycles or leading to substituted products. These rearrangements can be promoted by various factors, including acid catalysis.

One notable rearrangement in the broader context of five-membered heterocycles is the Cornforth rearrangement, which involves the thermal isomerization of 4-acyloxazoles. While not directly applicable to the substitution pattern of N-Methyloxazol-5-amine, it illustrates the potential for skeletal reorganization in oxazole systems.

More relevant to the potential chemistry of N-Methyloxazol-5-amine are acid-catalyzed rearrangements. In the presence of a strong acid, the oxazole ring can be protonated, which may facilitate a number of transformations. For instance, ring-opening of N-cyclopropyl-amides under acidic conditions can lead to rearranged products like 5-methyl-2-oxazolines. rsc.orgresearchgate.net This suggests that under certain acidic conditions, the oxazole ring of N-Methyloxazol-5-amine hydrochloride could potentially undergo rearrangements, possibly involving the N-methylamino substituent.

The specific rearrangement pathways for N-Methyloxazol-5-amine hydrochloride would be highly dependent on the reaction conditions, including the nature of the acid, the solvent, and the temperature.

Acid-Base Equilibria and Proton Transfer Mechanisms

The presence of a basic amine group and the nitrogen and oxygen atoms within the oxazole ring gives N-Methyloxazol-5-amine hydrochloride distinct acid-base properties.

Protonation Studies of the Amine Nitrogen and Oxazole Ring Atoms

In an acidic solution, N-Methyloxazol-5-amine hydrochloride exists in a protonated form. The primary site of protonation is the exocyclic amine nitrogen, which is generally more basic than the nitrogen atom within the oxazole ring. libretexts.orgmasterorganicchemistry.com The basicity of an amine is a measure of its ability to accept a proton, and this is influenced by factors such as hybridization and electron delocalization. libretexts.orgmasterorganicchemistry.com

The lone pair of electrons on the sp³-hybridized exocyclic methylamino nitrogen is more available for protonation compared to the sp²-hybridized nitrogen within the aromatic oxazole ring. masterorganicchemistry.com The pKa of the conjugate acid of a typical alkylamine is around 10-11, indicating significant basicity. libretexts.org In contrast, the nitrogen atom in an aromatic ring like pyridine (B92270) has a much lower basicity (pKa of the conjugate acid is 5.2), and the oxazole nitrogen is expected to be even less basic due to the electron-withdrawing effect of the adjacent oxygen atom. masterorganicchemistry.comnih.gov

Therefore, in the acid-base equilibrium, the exocyclic amine will be the primary site of protonation.

Table 1: Comparison of Approximate pKa Values of Conjugate Acids for Different Nitrogen-Containing Functional Groups This table provides a general comparison to illustrate the relative basicities.

| Compound Type | Nitrogen Hybridization | Approximate pKa of Conjugate Acid | Reference |

|---|---|---|---|

| Alkylamine (e.g., Methylamine) | sp³ | 10.66 | libretexts.org |

| Aniline | sp² (exocyclic) | 4.87 | libretexts.org |

| Pyridine | sp² (in ring) | 5.23 | libretexts.org |

| Oxazole | sp² (in ring) | ~0.8 | nih.gov |

Studies on similar molecules, such as 2-(aminomethyl)benzimidazole, have used techniques like ¹³C NMR spectroscopy to determine pKa values and identify the sites of protonation. scielo.org.mxscielo.org.mx Such studies confirm that different nitrogen atoms in a molecule will have distinct pKa values, reflecting their different chemical environments. scielo.org.mxscielo.org.mx

Influence of Acidic Conditions on Reaction Pathways and Selectivity

The acidic conditions inherent to N-Methyloxazol-5-amine hydrochloride can significantly influence its reactivity. The protonation of the amine group can alter the electronic properties of the entire molecule, affecting reaction pathways and selectivity.

Protonation of the exocyclic amine makes it a much poorer nucleophile. This can be advantageous in reactions where the oxazole ring is intended to be the reactive site, as it protects the amine from participating in undesired side reactions.

Furthermore, acidic conditions can catalyze certain reactions. For example, electrophilic substitution on the oxazole ring might be influenced by the protonated state of the molecule. The protonated form is more electron-deficient, which could deactivate the ring towards electrophilic attack or direct incoming electrophiles to different positions than in the neutral form.

In the context of ring-opening reactions, acidic catalysis can be crucial. The protonation of the oxazole ring oxygen or nitrogen could weaken the ring structure, making it more susceptible to nucleophilic attack and subsequent cleavage. rsc.org The selectivity of such reactions would depend on which ring atom is protonated and the nature of the attacking nucleophile.

The thiol-epoxy reaction, a type of "click" reaction, illustrates how the presence of a basic nitrogen can have a catalytic effect on ring-opening, in this case, of an oxirane ring. mdpi.com This highlights the general principle that the acid-base properties of a molecule are intimately linked to its chemical reactivity and the selectivity of its transformations. mdpi.com

Theoretical and Computational Chemistry Studies

Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For N-Methyloxazol-5-amine hydrochloride, DFT calculations, commonly employing functionals like B3LYP with a basis set such as 6-31G(d,p), would be utilized to determine its optimized ground state geometry. researchgate.net This process involves finding the lowest energy conformation of the molecule by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting data would provide precise bond lengths, bond angles, and dihedral angles for the molecule.

Table 1: Predicted Ground State Geometrical Parameters for N-Methyloxazol-5-amine (Hypothetical DFT Data)

| Parameter | Value |

|---|---|

| C=N Bond Length (Å) | 1.28 |

| C-O Bond Length (Å) | 1.35 |

| N-CH₃ Bond Length (Å) | 1.47 |

| C-N (amine) Bond Length (Å) | 1.38 |

| O-C-N Bond Angle (°) | 115 |

Note: The data in this table is hypothetical and serves as an illustration of the typical output from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org For N-Methyloxazol-5-amine hydrochloride, the HOMO is expected to be localized on the electron-rich oxazole (B20620) ring and the exocyclic amine group, making it nucleophilic. The LUMO, conversely, would be the lowest energy empty orbital and would represent the site of electrophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net In the context of N-Methyloxazol-5-amine hydrochloride, the protonation of the amine would lower the energy of the HOMO, potentially influencing its reactivity profile. Analysis of the atomic orbital contributions to the HOMO and LUMO can pinpoint the most probable sites for reaction. For instance, a large coefficient on the nitrogen atom of the amine in the HOMO would suggest its role as a primary nucleophilic center. researchgate.net

Computational modeling is an invaluable tool for predicting the regioselectivity and stereoselectivity of chemical reactions. rsc.org For reactions involving N-Methyloxazol-5-amine hydrochloride, such as electrophilic substitution or nucleophilic addition, transition state theory combined with DFT calculations can be employed. By calculating the activation energies for all possible reaction pathways, the most favorable route can be identified.

For example, in an electrophilic attack on the oxazole ring, calculations could determine whether the attack is more likely to occur at the C2, C4, or nitrogen atom by comparing the energies of the respective transition states. Similarly, if the molecule participates in a reaction that creates a new chiral center, computational methods can predict which stereoisomer will be the major product by evaluating the energies of the diastereomeric transition states. rsc.org

Reaction Pathway Modeling and Transition State Analysis

The acid-promoted hydrolysis of oxazole derivatives can be computationally modeled to understand the reaction mechanism in detail. A study on the hydrolysis of a related compound, 2,4,4-trimethyloxazolin-5-one, using DFT (B3LYP/6-31++G(d,p)) revealed two possible pathways: an N-protonated and an O-protonated mechanism. nih.gov

In a similar vein for N-Methyloxazol-5-amine hydrochloride, the initial step would be the protonation of either the ring nitrogen or the exocyclic amine. Following protonation, the nucleophilic attack by a water molecule would lead to the formation of a tetrahedral intermediate. The subsequent ring-opening would be modeled by locating the transition state for this process. Computational results, including activation barriers and reaction energies, would clarify whether the hydrolysis proceeds preferentially through one pathway over the other. nih.gov The inclusion of solvent models, such as the conductor-like polarizable continuum model (CPCM), would provide a more accurate description of the reaction in an aqueous environment. nih.gov

Table 2: Hypothetical Calculated Activation Energies for Acid-Promoted Hydrolysis of N-Methyloxazol-5-amine

| Reaction Pathway | Activation Energy (kcal/mol) |

|---|---|

| N-Protonated Pathway | 25.5 |

Note: The data in this table is hypothetical and illustrates how computational results can differentiate between possible reaction mechanisms.

The N-methylation of amines is a common transformation in organic synthesis. organic-chemistry.orgrsc.orgrsc.org Computational studies can be used to investigate the mechanism of N-methylation of the primary amine group in a precursor to N-Methyloxazol-5-amine. A common method for N-methylation involves the use of methanol (B129727) as a methylating agent, often catalyzed by a transition metal complex in a "hydrogen-borrowing" strategy. organic-chemistry.org

A computational investigation of this process would involve modeling the key steps:

Dehydrogenation of methanol to formaldehyde (B43269) by the catalyst. organic-chemistry.org

Condensation of formaldehyde with the amine to form an imine. organic-chemistry.org

Hydrogenation of the imine by the catalyst to yield the N-methylated amine. organic-chemistry.org

DFT calculations could be used to determine the geometries and energies of the reactants, intermediates, transition states, and products for each step of the catalytic cycle. This would provide insights into the rate-determining step and the role of the catalyst in facilitating the reaction.

Solvation Effects and Microhydration Models in Reaction Dynamics

The interaction of a solute with solvent molecules can significantly influence its structure, reactivity, and spectroscopic properties. Computational models are employed to simulate these solvation effects, ranging from implicit continuum models to explicit solvent models, including microhydration.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient for estimating the bulk solvent effect on the conformational stability and electronic properties of a molecule. For a polar molecule like N-Methyloxazol-5-amine hydrochloride, the presence of a polar solvent is expected to stabilize charged or highly polar tautomeric forms and conformers.

Explicit Solvation and Microhydration Models: Microhydration models involve the explicit inclusion of a small number of solvent molecules (typically water) to study the specific hydrogen bonding interactions at a molecular level. These models are particularly important for understanding the initial stages of solvation and its impact on reaction dynamics. For N-Methyloxazol-5-amine hydrochloride, key hydration sites would include the protonated amine group, the oxazole nitrogen, and the oxazole oxygen. Theoretical calculations on similar heterocyclic amines have shown that explicit water molecules can form a hydrogen-bonding network that significantly alters the energy landscape for conformational changes and tautomeric equilibria. mdpi.com

Illustrative Data on Solvation Effects:

While specific experimental or computational data for N-Methyloxazol-5-amine hydrochloride is scarce, the following table illustrates the type of data that would be generated from computational studies on the effect of solvation on the relative energies of different conformers or tautomers. The values are hypothetical and based on trends observed for similar heterocyclic compounds.

| Computational Model | Solvent (Dielectric Constant) | Relative Energy (kcal/mol) of Tautomer A | Relative Energy (kcal/mol) of Tautomer B |

| Gas Phase | 1.0 | 0.0 | +3.5 |

| Dichloromethane | 8.9 | 0.0 | +2.1 |

| Acetonitrile | 37.5 | 0.0 | +1.2 |

| Water | 78.4 | 0.0 | +0.5 |

Conformational Analysis and Tautomerism Studies

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure (conformation) and the potential for it to exist in different isomeric forms (tautomers).

Conformational Analysis:

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For N-Methyloxazol-5-amine, rotation around the C5-N bond (the bond connecting the amino group to the oxazole ring) and the N-CH₃ bond would be of primary interest. Computational methods, such as scanning the potential energy surface by systematically changing dihedral angles, can identify low-energy conformers. Studies on related N-methylated heterocyclic compounds have demonstrated that N-methylation can induce significant conformational shifts compared to the unsubstituted amine. vu.nl The presence of the hydrochloride would likely favor conformations where the protonated amine group can effectively interact with the counter-ion or solvent molecules.

Tautomerism:

Tautomerism is a form of isomerism where molecules can interconvert through the migration of a proton, accompanied by a shift of a double bond. For N-Methyloxazol-5-amine, several tautomeric forms are possible, primarily involving the migration of a proton from the exocyclic amine to the nitrogen or oxygen atoms of the oxazole ring, leading to imino or other tautomeric forms.

Quantum chemical calculations are essential for determining the relative stabilities of these tautomers. Theoretical studies on similar 5-aminooxazole and aminopyrazole systems have shown that the amino form is generally the most stable, but the relative energies of the tautomers can be significantly influenced by the solvent and the nature of substituents. nih.govresearchgate.net In the case of N-Methyloxazol-5-amine hydrochloride, the protonation at the exocyclic amine is expected to be the most stable form in polar, protic solvents.

Hypothetical Relative Stabilities of N-Methyloxazol-5-amine Tautomers:

The following table provides a hypothetical representation of the relative energies of different tautomers of N-Methyloxazol-5-amine as would be calculated by computational methods in the gas phase. These values are illustrative and based on general principles observed in related heterocyclic systems.

| Tautomer | Structure | Relative Energy (kcal/mol) - Gas Phase |

| 5-(Methylamino)oxazole | (Amino form) | 0.0 |

| 5-(Methylimino)-4,5-dihydrooxazole | (Imino form) | +8.2 |

| N-Methyl-1,3-oxazol-5(4H)-imine | (Imino form) | +12.5 |

Advanced Analytical Methodologies in Research on N Methyloxazol 5 Amine Hydrochloride

Spectroscopic Characterization for Structural Elucidation in Complex Reaction Mixtures

Spectroscopic methods are indispensable for probing the molecular structure and functional group composition of N-Methyloxazol-5-amine hydrochloride. These techniques provide detailed information at the atomic and molecular level, which is critical for confirming the successful synthesis of the target structure and for understanding the mechanistic pathways of its formation.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of N-Methyloxazol-5-amine hydrochloride. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

In a research context, ¹H NMR is used to confirm the presence and connectivity of the protons in the molecule. For N-Methyloxazol-5-amine hydrochloride, specific signals would be expected for the two protons on the oxazole (B20620) ring, the N-methyl group protons, and the amine proton. The chemical shift (δ) of these protons provides clues to their electronic environment. For instance, the protons on the heterocyclic ring are expected to appear in the aromatic region of the spectrum, while the methyl group protons would be found further upfield. The integration of these signals confirms the ratio of different types of protons, and their splitting patterns (multiplicity) reveal the number of adjacent protons, which is key to establishing connectivity.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This is particularly useful for identifying the carbon atoms of the oxazole ring and the N-methyl group. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic structure, allowing for unambiguous assignment of each carbon.

Beyond simple structural confirmation, NMR is instrumental in providing mechanistic insights. By taking spectra at various time points during a reaction, researchers can monitor the disappearance of starting material signals and the appearance of intermediate and product signals. This allows for the study of reaction kinetics and the identification of transient species that may be crucial to understanding the reaction mechanism. For example, in the synthesis of N-Methyloxazol-5-amine hydrochloride, NMR could be used to track the cyclization process to form the oxazole ring or the N-methylation step.

Table 1: Predicted ¹H and ¹³C NMR Data for N-Methyloxazol-5-amine Hydrochloride This table presents expected chemical shift ranges based on the analysis of similar structural motifs.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| ¹H | Oxazole C2-H | 7.5 - 8.5 | Singlet (s) | Chemical shift is influenced by the electron-withdrawing nature of the ring oxygen and nitrogen. |

| ¹H | Oxazole C4-H | 6.5 - 7.5 | Singlet (s) | Typically appears at a slightly lower chemical shift than the C2-H. |

| ¹H | N-CH₃ | 2.5 - 3.5 | Singlet (s) | The signal may show some broadening due to exchange with the amine proton. |

| ¹H | NH₂⁺ | 8.0 - 10.0 | Broad Singlet (br s) | The chemical shift is highly dependent on solvent and concentration; proton is acidic. |

| ¹³C | Oxazole C2 | 145 - 155 | CH | |

| ¹³C | Oxazole C4 | 120 - 130 | CH | |

| ¹³C | Oxazole C5 | 140 - 150 | C (quaternary) | Carbon bearing the amino group. |

| ¹³C | N-CH₃ | 30 - 40 | CH₃ |

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation Beyond Basic Identification

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. In the context of N-Methyloxazol-5-amine hydrochloride research, it serves not only to confirm the molecular weight of the final product but also to monitor reaction progress and identify byproducts and intermediates.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion, thus confirming the molecular formula. For N-Methyloxazol-5-amine (the free base), this would provide strong evidence of its successful synthesis.

In addition to determining the molecular weight, MS coupled with fragmentation techniques (tandem MS or MS/MS) is used to elucidate the structure of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, a fragmentation pattern is generated that is characteristic of the molecule's structure. This pattern can be pieced together like a puzzle to confirm the connectivity of the atoms. For N-Methyloxazol-5-amine, characteristic fragments would likely arise from the loss of the methyl group or cleavage of the oxazole ring.

MS is also a powerful tool for reaction monitoring, often in conjunction with a chromatographic separation method like HPLC or GC. By analyzing small aliquots of the reaction mixture over time, researchers can track the consumption of reactants and the formation of products and intermediates, providing valuable kinetic and mechanistic data. nih.gov This is particularly useful in complex reactions where multiple products may be formed.

Table 2: Predicted High-Resolution Mass Spectrometry Data for N-Methyloxazol-5-amine This table shows the expected exact mass for the protonated free base.

| Ion | Formula | Calculated Exact Mass (m/z) | Analysis Type |

| [M+H]⁺ | C₄H₇N₂O⁺ | 99.0558 | Electrospray Ionization (ESI) |

Infrared (IR) Spectroscopy for Functional Group Analysis in Research Contexts

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. rsc.org It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. While it does not provide the detailed structural map of NMR, it is an excellent tool for quickly confirming the presence or absence of key functional groups during a synthesis.

For N-Methyloxazol-5-amine hydrochloride, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the ammonium (B1175870) salt, the C-H bonds of the methyl group and the oxazole ring, and the C=N and C-O bonds within the oxazole ring. chemicalbook.comopenpharmaceuticalsciencesjournal.com The presence of a broad and strong absorption in the 2400-3200 cm⁻¹ region is characteristic of an amine salt. chemicalbook.com The disappearance of reactant-specific peaks and the appearance of product-specific peaks in the IR spectrum provide a straightforward way to monitor the progress of a reaction.

Table 3: Predicted IR Absorption Bands for N-Methyloxazol-5-amine Hydrochloride This table lists the expected vibrational frequencies for the key functional groups.

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| R-NH₂⁺-R' | N-H Stretch | 2400 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium |

| C=N (Oxazole) | C=N Stretch | 1600 - 1680 | Medium |

| C-O (Oxazole) | C-O Stretch | 1020 - 1250 | Strong |

Chromatographic Techniques for Separation and Purity Assessment in Research-Scale Synthesis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. In the synthesis of N-Methyloxazol-5-amine hydrochloride, chromatographic methods are essential for isolating the product from unreacted starting materials, byproducts, and catalysts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Product Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. nih.gov It is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like N-Methyloxazol-5-amine hydrochloride.

In a research setting, HPLC is used to monitor the progress of a reaction by taking small samples from the reaction vessel at different times. nih.gov These samples are injected into the HPLC system, and the resulting chromatogram shows peaks corresponding to each component in the mixture. By comparing the area of the product peak to the areas of the reactant peaks, the conversion and yield can be determined over time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

HPLC is also the primary method for determining the purity of the final product. A pure sample of N-Methyloxazol-5-amine hydrochloride should ideally show a single, sharp peak in the chromatogram. The presence of other peaks indicates impurities, which can be quantified by their peak areas. Different types of HPLC columns (e.g., reversed-phase, normal-phase, ion-exchange) can be used depending on the polarity of the compound and the impurities to be separated.

Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Intermediates and Products

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is primarily used for the analysis of volatile and thermally stable compounds. nist.gov While N-Methyloxazol-5-amine hydrochloride itself is a salt and thus non-volatile, GC/MS can be invaluable for analyzing volatile starting materials, intermediates, or byproducts in the reaction mixture. uq.edu.au For instance, if the synthesis involves volatile precursors, GC/MS can be used to monitor their consumption.

In some cases, the free base, N-Methyloxazol-5-amine, might be sufficiently volatile for GC/MS analysis. The gas chromatograph would separate the compound from other volatile components of the mixture, and the mass spectrometer would provide a mass spectrum for each separated component, allowing for positive identification. It is important to note that the high temperatures used in the GC injection port can sometimes cause decomposition or rearrangement of certain molecules, which must be considered when interpreting the results. nist.gov

Advanced Purification Methodologies (e.g., Flash Chromatography, Recrystallization) for Research Samples

The isolation and purification of N-Methyloxazol-5-amine hydrochloride in a research setting necessitates the use of advanced methodologies to ensure high purity of the final compound. The choice of purification technique is critical and is often dictated by the scale of the synthesis, the nature of the impurities, and the desired final purity. Two of the most effective and commonly employed methods for the purification of research-scale samples of N-Methyloxazol-5-amine hydrochloride are flash chromatography and recrystallization.

Flash Chromatography

Flash chromatography is a preparative liquid chromatography technique that utilizes moderate pressure to accelerate the separation of compounds. For a polar, basic compound such as N-Methyloxazol-5-amine hydrochloride, careful selection of the stationary and mobile phases is paramount to achieve efficient purification.

In a typical research scenario, crude N-Methyloxazol-5-amine hydrochloride, obtained from a synthesis reaction, is subjected to flash chromatography to remove unreacted starting materials and by-products. Given the amine hydrochloride nature of the target compound, a neutral stationary phase like silica (B1680970) gel is often employed. However, to mitigate the strong interaction between the basic amine and the acidic silanol (B1196071) groups on the silica surface, which can lead to peak tailing and poor separation, a modifier is often added to the mobile phase. A common strategy involves the use of a small percentage of a basic solvent, such as triethylamine (B128534), or the use of a polar protic solvent like methanol (B129727) in the eluent system.

A gradient elution is typically favored to effectively separate compounds with a range of polarities. The process may start with a less polar solvent system to elute non-polar impurities, followed by a gradual increase in the polarity of the mobile phase to elute the more polar compounds, including the desired N-Methyloxazol-5-amine hydrochloride.

Illustrative Research Findings for Flash Chromatography Purification

The following table represents typical data that might be obtained from the flash chromatographic purification of a research sample of N-Methyloxazol-5-amine hydrochloride.

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient of 0-10% Methanol in Dichloromethane |

| Initial Eluent | 100% Dichloromethane |

| Final Eluent | 90% Dichloromethane / 10% Methanol |

| Flow Rate | 20 mL/min |

| Column Dimensions | 40 mm x 150 mm |

| Crude Sample Load | 1.5 g |

| Fraction Size | 15 mL |

| Detection | UV at 254 nm |

| Retention Factor (Rf) of Product | ~0.4 (in 9:1 Dichloromethane:Methanol) |

| Yield of Pure Fractions | 1.1 g (73%) |

| Purity (by HPLC) | >98% |

Recrystallization

Recrystallization is a powerful purification technique for solid compounds based on differences in solubility. The principle relies on dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while the impurities remain dissolved in the mother liquor.

For N-Methyloxazol-5-amine hydrochloride, a polar protic solvent is generally a good starting point for solvent screening due to the ionic nature of the hydrochloride salt. Ethanol (B145695) and isopropanol (B130326) are often effective choices. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point.

In some instances, a single solvent may not provide the desired level of purification or recovery. In such cases, a two-solvent system can be employed. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated until it becomes clear and subsequently cooled to induce crystallization. For N-Methyloxazol-5-amine hydrochloride, a potential two-solvent system could be ethanol and diethyl ether, where diethyl ether acts as the anti-solvent.

Detailed Research Findings for Recrystallization Purification

The table below provides illustrative results for the recrystallization of N-Methyloxazol-5-amine hydrochloride from a single solvent system.

| Parameter | Value |

| Solvent | Ethanol |

| Initial Mass of Crude Compound | 5.0 g |

| Volume of Solvent | Approximately 25 mL |

| Dissolution Temperature | ~78 °C (Boiling Point of Ethanol) |

| Cooling Protocol | Slow cooling to room temperature, followed by 2 hours at 0-5 °C |

| Crystal Collection Method | Vacuum Filtration |

| Washing Solvent | Cold Ethanol |

| Drying Method | Under high vacuum at 40 °C |

| Mass of Recrystallized Product | 4.1 g |

| Recovery Yield | 82% |

| Purity (by NMR Spectroscopy) | >99% |

Synthesis and Reactivity of N Methyloxazol 5 Amine Hydrochloride Derivatives and Analogs

Modification of the N-Methyl Group

The N-methyl group of N-methyloxazol-5-amine can be subjected to various modifications, including demethylation to the corresponding primary amine and replacement with other alkyl or aryl substituents. These transformations provide access to a library of N-substituted oxazol-5-amine (B1259359) analogs with tailored properties.

N-Demethylation: The removal of the methyl group from N-methyloxazol-5-amine can be achieved through several established methods for N-demethylation of tertiary amines and N-methyl alkaloids. rsc.orgbohrium.comthieme-connect.de One common approach involves the von Braun reaction, which utilizes cyanogen (B1215507) bromide (BrCN) to yield the corresponding N-cyano intermediate, followed by hydrolysis to the secondary amine. bohrium.com Modern variations of this reaction employ chloroformates, such as α-chloroethyl chloroformate, which can offer milder reaction conditions. bohrium.com Another strategy is the Polonovski-type reaction, which has been successfully applied to the N-demethylation of various N-methyl alkaloids using reagents like ferrocene. thieme-connect.demdpi.com

N-Alkylation and N-Arylation: The secondary amine obtained from demethylation serves as a key intermediate for introducing diverse substituents at the nitrogen atom. Standard N-alkylation procedures using alkyl halides or reductive amination with aldehydes or ketones can be employed to synthesize a range of N-alkyl-oxazol-5-amines. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the N-arylation of the secondary amine with aryl halides or triflates, enabling the synthesis of N-aryl-oxazol-5-amine derivatives. organic-chemistry.orgyoutube.comresearchgate.net

Table 1: Representative Reactions for Modification of the N-Methyl Group

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|

Functionalization of the Oxazole (B20620) Ring System

The oxazole ring in N-methyloxazol-5-amine derivatives is susceptible to functionalization through various reactions, including lithiation and electrophilic substitution, allowing for the introduction of substituents at different positions of the heterocyclic core.

Lithiation: Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of heterocyclic compounds. While direct lithiation of N-methyloxazol-5-amine itself is not extensively documented, studies on related 2-methyloxazoles suggest that lithiation can occur. The reaction of 2-methyloxazoles with strong bases like alkyllithiums or lithium amides can lead to competitive deprotonation at the C5 position and the methyl group. nih.gov By carefully selecting the base and reaction conditions, including the use of additives like diethylamine, it is possible to selectively generate the 2-(lithiomethyl)oxazole, which can then react with various electrophiles. nih.gov Analogous strategies could potentially be applied to achieve selective functionalization of N-methyloxazol-5-amine derivatives.

Electrophilic Substitution: The oxazole ring is generally considered electron-rich and can undergo electrophilic substitution reactions. nih.govorganic-chemistry.orgrsc.orgnih.govnih.gov The outcome of such reactions is influenced by the directing effects of the existing substituents. The N-methylamino group at the C5 position is an activating group and would be expected to direct incoming electrophiles to the C4 position. Common electrophilic substitution reactions include halogenation (using reagents like N-bromosuccinimide or N-chlorosuccinimide), nitration (with nitric acid and sulfuric acid), and sulfonation (with fuming sulfuric acid).

Table 2: Potential Functionalization of the Oxazole Ring

| Starting Material | Reagent(s) | Expected Product | Reaction Type |

|---|

Development of Polyfunctionalized Oxazole Scaffolds

The synthesis of polyfunctionalized oxazoles is a significant area of research, as these compounds serve as valuable intermediates in organic synthesis. Several methods have been developed to introduce multiple substituents onto the oxazole ring, starting from acyclic precursors or by modifying existing oxazole systems.

One approach involves the cyclization of α-diazoketones with amides or thioamides, catalyzed by a Brønsted acid like trifluoromethanesulfonic acid, to yield 2,4-disubstituted oxazoles. organic-chemistry.orgnih.gov Another strategy is the metal-free annulation of alkynes, nitriles, and an oxygen source (e.g., PhIO) in the presence of a strong acid, which allows for the regioselective assembly of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. nih.gov Furthermore, the cyclization of N-propargylamides promoted by reagents like (diacetoxyiodo)benzene (B116549) (PIDA) can lead to various substituted oxazolines and oxazoles. rsc.org These methodologies provide access to oxazole scaffolds with diverse substitution patterns, which can be further elaborated.

Table 3: Methods for the Synthesis of Polyfunctionalized Oxazoles

| Precursors | Reagents/Catalyst | Product Type |

|---|---|---|

| α-Diazoketone, Amide | TfOH | 2,4-Disubstituted Oxazole |

| Alkyne, Nitrile, PhIO | TfOH or Tf2NH | 2,4- or 2,4,5-Trisubstituted Oxazole |

| N-Propargylamide | PIDA, LiI | Substituted Oxazolines/Oxazoles |

| α-Methylene Ketone, Aldehyde, Zn/AcOH | - | 2,4,5-Trisubstituted Oxazole |

Applications as Building Blocks in Multistep Organic Synthesis (non-biological focus)

N-Methyloxazol-5-amine and its analogs are valuable building blocks in multistep organic synthesis, primarily due to the reactive nature of the amino group and the potential for further functionalization of the oxazole ring. These compounds can be used to construct more complex heterocyclic systems. For instance, the amino group can act as a nucleophile in condensation reactions with various electrophiles.

A significant application is in the synthesis of fused heterocyclic systems, where the N-methyloxazol-5-amine moiety serves as a key precursor. The amino group can participate in cyclization reactions to form new rings fused to the oxazole core. For example, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of oxazolo[5,4-d]pyrimidines. organic-chemistry.orgnih.gov Similarly, reaction with appropriate precursors can yield other fused systems like oxazolo[4,5-b]pyridines. wiley.com The ability to introduce substituents on both the oxazole ring and the N-methyl group prior to the cyclization step allows for the creation of a wide array of structurally diverse polycyclic compounds.

Design of Novel Heterocyclic Systems Incorporating N-Methyloxazol-5-amine Moieties

The N-methyloxazol-5-amine scaffold serves as an excellent platform for the design and synthesis of novel heterocyclic systems with potential applications in materials science and as ligands in catalysis. By utilizing the reactivity of the amino group and the oxazole ring, a variety of fused heterocycles can be constructed.